ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one
- N-ethyl-3-indolyl heterocycles
- Piperazine and piperidine derivatives
Uniqueness
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of pyrazole and pyridine rings, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 218.24 g/mol. The compound features a pyrazole ring fused with a pyridine moiety and an ethyl ester group, which contributes to its unique biological activity.
Research indicates that this compound primarily exhibits its biological effects through the inhibition of specific enzymes, particularly cyclooxygenases (COX). This inhibition plays a crucial role in the inflammatory response by affecting prostaglandin synthesis, which is significant for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Anti-inflammatory Properties
The compound is recognized for its anti-inflammatory effects, attributed to its ability to inhibit COX enzymes. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The compound's ability to modulate signaling pathways associated with cell proliferation and survival is under investigation .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other pyrazole derivatives provide insights into its biological activity. Below is a comparison table highlighting some related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | Contains an amino group at position 5 | Known for COX-inhibitory activity |
Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate | Acetyl group at position 1 | Exhibits different anti-inflammatory properties |
Ethyl 2-(methylamino)pyridin-4-yl)-1H-pyrazole-4-carboxylate | Methylamino substitution | Enhanced solubility and bioactivity |
Study on Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against several bacterial strains using agar diffusion and broth microdilution methods. The results indicated minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against Enterobacterales, showcasing its potential as an antibiotic adjuvant .
Evaluation of Anti-inflammatory Effects
In another study, the anti-inflammatory effects were assessed using animal models of inflammation. The compound significantly reduced edema in paw swelling tests, demonstrating its effectiveness in mitigating inflammatory responses .
Properties
IUPAC Name |
ethyl 1-pyridin-4-ylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-3-5-12-6-4-10/h3-8H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCJMHAHVWDBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719108 | |
Record name | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014631-92-5 | |
Record name | Ethyl 1-(4-pyridinyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014631-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-(pyridin-4-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80719108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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